1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
Overview
Description
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a phenyl group and an aldehyde functional group
Mechanism of Action
Target of Action
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde is a triazole compound . Triazole compounds are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They have diagnostic potential in the fields of organic electronics and organic photovoltaics .
Mode of Action
The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer . This transformation could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The excited-state proton transfer and the subsequent transformation between the enol and keto forms could potentially affect various biochemical pathways .
Result of Action
It is known that the excited-state proton transfer involved in the compound’s action could be partially responsible for the decrease in fluorescence emission .
Action Environment
This compound, like other triazole compounds, holds promise in various fields due to its unique properties .
Biochemical Analysis
Cellular Effects
Related 1,2,3-triazole derivatives have been synthesized as intermediates in the synthesis of anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents
Molecular Mechanism
1,2,3-triazoles are commonly prepared via a two-step synthesis involving the copper-catalyzed azide-alkyne cycloaddition reaction . This suggests that 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with formyl-substituted compounds. For instance, the reaction of phenylhydrazine with formyl-substituted triazoles under acidic conditions can yield the desired product. Another method involves the use of Vilsmeier-Haack formylation, where a triazole derivative is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the aforementioned synthetic routes. Large-scale synthesis may employ continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: 1-Phenyl-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: 1-Phenyl-1H-1,2,4-triazole-5-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde can be compared with other triazole derivatives such as:
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but different ring position for the aldehyde group, leading to distinct reactivity and applications.
1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid:
4-Phenyl-1H-1,2,3-triazole: Lacks the aldehyde group, which significantly alters its reactivity and application scope.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
2-phenyl-1,2,4-triazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-9-10-7-11-12(9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWKXRQFTTWFKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545271 | |
Record name | 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111340-51-3 | |
Record name | 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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